2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol
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Overview
Description
2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic group, a methoxy group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol typically involves the condensation of 4-chloro-2-(trifluoromethyl)aniline with 6-methoxy-2-hydroxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. Common reagents used in this synthesis include methanesulfonic acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The compound’s phenolic and imine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol
- 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol
Uniqueness
2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. The combination of the chloro, trifluoromethyl, and methoxy groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[[4-chloro-2-(trifluoromethyl)phenyl]iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-13-4-2-3-9(14(13)21)8-20-12-6-5-10(16)7-11(12)15(17,18)19/h2-8,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGJMVSRNNCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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